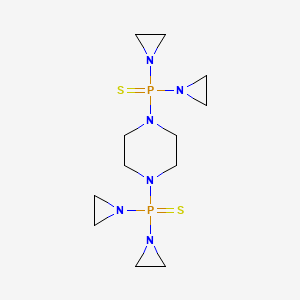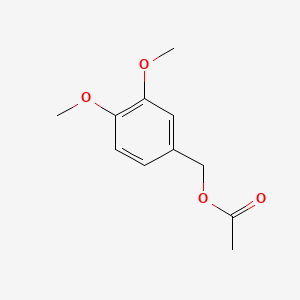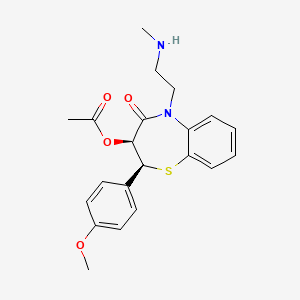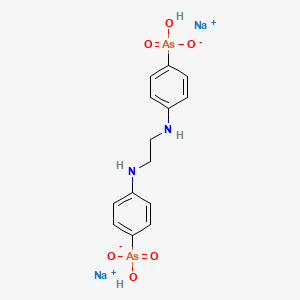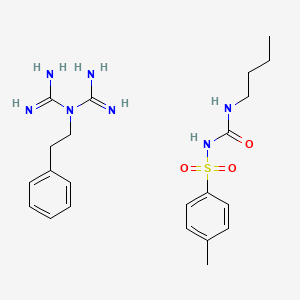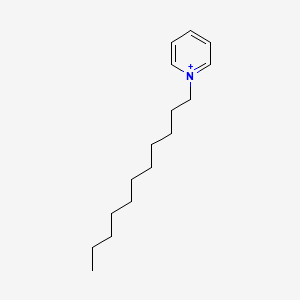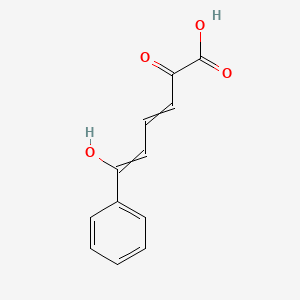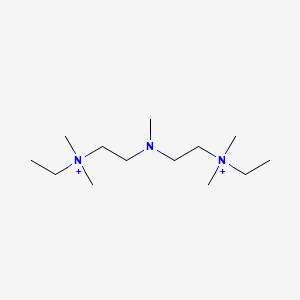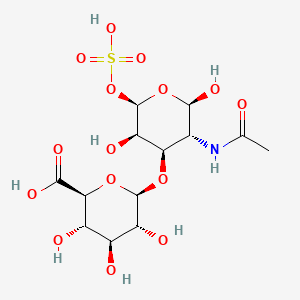
Chondroitin sulfate
Overview
Description
Chondroitin sulfate is a glycosaminoglycan considered as a symptomatic slow-acting drug for osteoarthritis (SYSADOA). The SYSADOA status suggested a pain relief and increased joint mobility after a relative long regular administration, as well as a long-lasting effect after the end of the treatment. This compound is composed of alternating 1,3-N-acetyl-β-d-galactosamine and 1,4-β-d-glucuronic acid units which bear 4-O- and/or 6-O-sulfations at the N-acetylgalactosamine units disposed of in specific patterns. Depending on the predominating disaccharide unit, it will present different biological activities. This compound is sold as an OTC dietary supplement in North America and it is a prescription drug under the EMA in Europe.
Derivatives of chondroitin which have a sulfate moiety esterified to the galactosamine moiety of chondroitin. This compound A, or chondroitin 4-sulfate, and this compound C, or chondroitin 6-sulfate, have the sulfate esterified in the 4- and 6-positions, respectively. This compound B (beta heparin; DERMATAN SULFATE) is a misnomer and this compound is not a true this compound.
Mechanism of Action
Target of Action
Chondroitin sulfate (CS) is a glycosaminoglycan that plays a crucial role in the structural integrity of tissues, particularly cartilage . It primarily targets the cartilage cells, known as chondrocytes, and the extracellular matrix (ECM) of connective tissues . CS is also abundant in bone, where it aids in bone mineralization and repair .
Mode of Action
CS functions as a major component of the intricate ECM . It interacts with its targets by stimulating the synthesis of proteoglycans and hyaluronic acid, and decreasing the catabolic activity of chondrocytes . This inhibits the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to damage the cartilage matrix and cause death of articular chondrocytes .
Biochemical Pathways
The biochemical pathways of CS involve its role as a structural component of cartilage, providing much of its resistance to compression . It is part of the proteoglycans in the ECM, interacting with a series of proteins, such as chemokines, growth factors, or other ECM components . These interactions participate in various physiological and pathological processes .
Pharmacokinetics
The pharmacokinetics of CS indicate that it is absorbed orally . The bioavailability of CS ranged from 4.8 to 5.0% after single dosing and 200-278% upon multiple dosing .
Result of Action
The primary result of CS action is the alleviation of pain and inflammation from primary osteoarthritis . It is reported to improve joint function and slow disease progression . Moreover, CS has shown promise in the treatment of coronary artery disease, with a study showing a significant reduction in fatal heart attacks compared to a control group .
Action Environment
The action of CS is influenced by various environmental factors. Its structure and interaction with the environment are still under investigation . It is known that physicochemical parameters such as concentration, ph, temperature, and the presence of cations can influence the secondary structure of cs . Additionally, chemical changes, such as sulfation of the CS chain, can lead to larger changes .
Biochemical Analysis
Biochemical Properties
Chondroitin sulfate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is involved in the synthesis of proteoglycans and hyaluronic acid, which are essential for maintaining the structural integrity of cartilage . It also inhibits the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to cartilage degradation . The molecule’s highly anionic nature, derived from its sulfate and carboxyl groups, allows it to bind to various proteins and enzymes, influencing numerous biological functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the differentiation of neural stem cells by altering cell-cell and cell-matrix interactions . It also exhibits anti-inflammatory properties, which can impact cell proliferation, differentiation, migration, and tissue morphogenesis . Additionally, this compound can prevent the breakdown of cartilage by inhibiting catabolic activity in chondrocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and signaling molecules in the extracellular matrix, influencing cell behavior . This compound also inhibits the synthesis of inflammatory intermediates such as nitric oxide synthase, COX-2, and prostaglandin E2 . These interactions help reduce inflammation and promote the synthesis of cartilage components, thereby maintaining joint health .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound has a slow onset of action, with its effects becoming more pronounced with prolonged use . The compound is relatively stable, but its degradation products can accumulate in target tissues over time . Long-term studies have demonstrated that this compound can reduce the need for non-steroidal anti-inflammatory drugs and improve the quality of life for patients with osteoarthritis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can significantly inhibit inflammation and cartilage degradation in a dose-dependent manner . Excessive doses may lead to adverse effects such as gastrointestinal discomfort . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycosaminoglycan biosynthesis and sulfur metabolism . The compound is synthesized through a series of enzymatic reactions involving chondroitin synthases and sulfotransferases . These enzymes catalyze the addition of sulfate groups to the chondroitin backbone, resulting in various sulfation patterns that influence its biological activity . This compound also plays a role in regulating lipid metabolism and calcium absorption, which can impact bone health .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and reaches target tissues as both intact this compound and depolymerized low-molecular-weight derivatives . The bioavailability of this compound depends on its sulfation status, with higher sulfation levels leading to better absorption and distribution . Once in the tissues, this compound can interact with proteins and other molecules to exert its effects .
Subcellular Localization
This compound is primarily localized in the extracellular matrix, where it interacts with other matrix components to maintain tissue structure . It is also found on the cell surface and associated with the plasma membrane . The localization of this compound to specific subcellular microdomains is influenced by its sulfation patterns and interactions with other proteins . These interactions can affect the activity and function of this compound, contributing to its role in various cellular processes .
Properties
IUPAC Name |
6-(3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKPYJOVDUMHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Details | 'MSDS' | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Chondroitin sulfate functions as a major component of the intricate extracellular matrix. It is proposed that chondroitin sulfate supply can provide new building blocks for the synthesis of new matrix components. The anti-inflammatory effect of chondroitin sulfate is thought to be caused by the inhibition of the synthesis of inflammatory intermediates such as the inhibition of nitric oxide synthase, COX-2, microsomal prostaglandin synthase 1 and prostaglandin E2. It is reported also an inhibitory activity in the toll-like receptor 4 which will later inhibit inflammatory cytokines, NFkB and MyD88. This activity suggests a modulation of the MAP kinase pathway. On the other hand, some reports have pointed out an induction on the PKC/PI3K/Akt pathway in neuroblastoma. The anabolic effect of chondroitin sulfate is suggested to be caused by the inhibition of metalloproteinases such as MMP-1, -3 and -13 as well as ADAMTS-4 and -5. | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
24967-93-9, 9007-28-7, 39455-18-0 | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chondroitin, hydrogen sulfate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chondroitin, hydrogen sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chondroitin, 4-(hydrogen sulfate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
190-194ºC | |
| Details | Lipowitz A. and Newton C. Degenerative joint disease and traumatic arthritis. | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


